3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline
Description
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline (molecular formula: C₂₅H₂₂FN₃O₂S; molecular weight: 447.53 g/mol) is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a 4-(4-fluorophenyl)piperazinyl moiety at position 4, and a methyl substituent at position 6 of the quinoline core .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKHZHWHVGWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula: CHFNOS, with a molecular weight of 371.43 g/mol. Its structure features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which are known to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains and fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to be as low as 6.68 μM against Mycobacterium tuberculosis, indicating potent activity compared to standard drugs like isoniazid .
Anticancer Activity
Quinoline derivatives are also explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Inhibition of Cancer Cell Lines : Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity.
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Benzenesulfonyl Group | Essential for activity | |
| Piperazine Substituent | Enhances binding affinity | |
| Fluorine Substitution | Increases potency |
These modifications show that strategic alterations to the chemical structure can significantly influence the biological efficacy of the compound.
Case Studies
- Antimicrobial Efficacy : A study reported that a closely related quinoline derivative exhibited an MIC of 12.23 μM against Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent .
- Cancer Cell Line Studies : Another investigation found that certain quinoline derivatives induced apoptosis in human breast cancer cells, suggesting a pathway for therapeutic development against malignancies .
Comparison with Similar Compounds
Key Observations :
- The fluorine atom in C769-1138 may introduce electronic effects (e.g., electron-withdrawing) that could alter binding affinity to target receptors.
Heterocyclic Compounds with Shared Functional Groups
Quinoxaline-Based Analogs
The quinoxaline derivative 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(methoxycarbonyl)-2-(trifluoromethyl)quinoxaline 1,4-dioxide () shares the 4-(4-fluorophenyl)piperazinyl group but differs in its core structure (quinoxaline vs. quinoline) and additional substituents (methoxycarbonyl, trifluoromethyl). Quinoxalines are known for DNA intercalation and topoisomerase inhibition, suggesting divergent mechanisms compared to quinolines, which may target ion channels or apoptotic pathways .
Thiazole and Benzimidazole Hybrids
Compounds like 2-cyclohexyl-5-(quinoxalin-6-yl)thiazole-4-carboxylic acid () and 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(4-(p-tolyl)piperazin-1-yl)phenyl)acrylonitrile exhibit hybrid structures with thiazole/benzimidazole cores.
Functional Comparison with Sigma-2 Receptor Agonists
Sigma-2 receptor ligands, such as CB-64D and CB-184 (), share functional similarities with the target compound due to their piperazine-containing scaffolds. Key findings from sigma-2 agonists include:
- Apoptotic Activity : Induction of caspase-independent apoptosis in breast cancer cells (EC₅₀ ~10–50 µM) .
- Drug Resistance Mitigation: Potentiation of doxorubicin cytotoxicity in drug-resistant MCF-7/Adr- cells .
Complex Quinoline Derivatives
The compound 7-(4-[(4-Benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () incorporates a triazole ring and extended piperazine chain. This structural complexity may enhance target selectivity but reduce bioavailability compared to the simpler methyl-substituted target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
